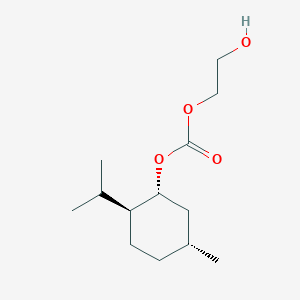
Enniatin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enniatin F is a cyclic hexadepsipeptide that is produced by various fungal species, including Fusarium species. It belongs to the enniatin family of mycotoxins and has been found to possess various biological activities, including antifungal, antiviral, and cytotoxic activities. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Applications De Recherche Scientifique
Anticarcinogenic Properties
Enniatins, including Enniatin F, have been investigated for their potential anticarcinogenic properties. A study by Wätjen et al. (2009) found that enniatins can induce apoptotic cell death in hepatoma cells and disrupt the ERK signaling pathway, which is associated with cell proliferation. This suggests a possible role for enniatins as anticancer agents (Wätjen et al., 2009).
Biological Activities and Potential Drug Development
Enniatins have a wide range of biological activities, including anti-insect, antifungal, antibiotic, and cytotoxic effects, which drive contemporary interest in them. Sy-Cordero et al. (2012) noted that these properties have led to the development of drugs like fusafungine for treating upper respiratory tract infections. This highlights the pharmaceutical potential of enniatins (Sy-Cordero et al., 2012).
Effects on Cellular Processes
Enniatin A, closely related to this compound, has been shown to stimulate phospholipid scrambling in erythrocytes, indicating its potential impact on cell membrane dynamics and cellular processes. This finding by Jilani et al. (2011) suggests a broader implication of enniatins in cellular biology research (Jilani et al., 2011).
Electrophysiological Properties
The electrophysiological properties of enniatins, including their ability to form cation-selective pores in cell membranes, have been studied by Kamyar et al. (2004). This research is vital for understanding the mechanism of action of enniatins and their potential applications in biophysical and pharmacological studies (Kamyar et al., 2004).
Reduction of Mycotoxin Bioaccessibility
Research by Manzini et al. (2015) on reducing the bioaccessibility of enniatins in food products demonstrates the application of enniatins in food safety and mycotoxin control. This study indicates the potential of prebiotic compounds to mitigate the effects of enniatins, which is crucial for public health (Manzini et al., 2015).
Propriétés
Numéro CAS |
144446-20-8 |
|---|---|
Formule moléculaire |
C36H63N3O9 |
Poids moléculaire |
681.9 g/mol |
Nom IUPAC |
N-[(3S,4S,6R)-6-formyl-10-hydroxy-7-(2-hydroxy-3-methylbutanoyl)-3,8,8,11-tetramethyl-4-(methylamino)-7-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]-5,9-dioxododec-1-en-6-yl]-2-hydroxy-N,3-dimethylbutanamide |
InChI |
InChI=1S/C36H63N3O9/c1-16-22(9)24(37-13)29(44)35(18-40,39(15)33(48)28(43)21(7)8)36(32(47)27(42)20(5)6,30(45)25(38-14)23(10)17-2)34(11,12)31(46)26(41)19(3)4/h16,18-28,37-38,41-43H,1,17H2,2-15H3/t22-,23-,24-,25-,26?,27?,28?,35+,36?/m0/s1 |
Clé InChI |
GWWBZXAXHGJDAW-UAGUYINHSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)C(C(=O)C(C(C)C)O)([C@@](C=O)(C(=O)[C@H]([C@@H](C)C=C)NC)N(C)C(=O)C(C(C)C)O)C(C)(C)C(=O)C(C(C)C)O)NC |
SMILES |
CCC(C)C(C(=O)C(C(=O)C(C(C)C)O)(C(C)(C)C(=O)C(C(C)C)O)C(C=O)(C(=O)C(C(C)C=C)NC)N(C)C(=O)C(C(C)C)O)NC |
SMILES canonique |
CCC(C)C(C(=O)C(C(=O)C(C(C)C)O)(C(C)(C)C(=O)C(C(C)C)O)C(C=O)(C(=O)C(C(C)C=C)NC)N(C)C(=O)C(C(C)C)O)NC |
Synonymes |
cyclo(Hiv-Me-Leu-Hiv-Me-Ile-Hiv-Me-Ile) enniatin F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[[11-Carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-(4,5,6-trihydroxyoxan-2-yl)oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B235454.png)
![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B235457.png)
![3-[[(10E,12E,18Z,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B235462.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235471.png)
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B235472.png)
![N-[3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B235476.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B235489.png)
![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B235496.png)
![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B235498.png)
![(3R,4R)-2,2-difluoro-3-hydroxy-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]heptanamide](/img/structure/B235499.png)
![Methyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B235512.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B235533.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B235540.png)